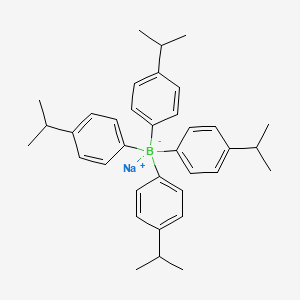

![molecular formula C12H22N2O2 B1144091 Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate CAS No. 1250993-54-4](/img/structure/B1144091.png)

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is a compound of interest due to its structural complexity and potential as a chemical intermediate in various synthetic pathways. Its synthesis, structural characterization, and functional properties have been explored to understand and utilize its chemical behavior effectively.

Synthesis Analysis

The synthesis of compounds related to tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate involves multistep chemical reactions starting from basic precursors. A notable synthesis involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds through coupling with aromatic aldehydes (Çolak et al., 2021). Another efficient synthesis route has been developed for a closely related compound, demonstrating a scalable process that is both cost-effective and high yielding (Bahekar et al., 2017).

Molecular Structure Analysis

The molecular and crystal structure of these compounds reveals significant insights. X-ray crystallography and DFT analyses have characterized the molecular structure, showing intramolecular hydrogen bonding and stabilization in specific configurations (Çolak et al., 2021). The molecular packing and crystallography studies provide a deep understanding of the structural aspects and the effects of substituents on the molecule's geometry and stability.

Chemical Reactions and Properties

The chemical reactivity of tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate derivatives involves various functional group transformations, including oxidation, reduction, and conjugate additions. These transformations are key to modifying the compound for specific synthetic applications, demonstrating its versatility as a chemical intermediate (Jarugu et al., 2018).

Scientific Research Applications

Heterocyclic Chemistry and Complex Compounds

The chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) demonstrates the significant variability and wide applicability of heterocyclic compounds in creating complex compounds with diverse properties, including spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).

Synthesis of N-heterocycles

The role of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives highlights the significant applications of tert-butyl compounds in creating structurally diverse N-heterocycles, which are critical in pharmaceuticals and natural products (Philip, Radhika, Saranya, & Anilkumar, 2020).

Environmental and Toxicological Studies

Research on synthetic phenolic antioxidants, including tert-butyl derivatives, offers insights into their environmental occurrence, fate, and potential toxicity, suggesting the importance of studying these compounds for environmental safety and human health (Liu & Mabury, 2020).

Plant Defense Mechanisms

Studies on pyrroline-5-carboxylate metabolism in plants indicate the involvement of tert-butyl containing compounds in plant defense against pathogens, highlighting the biological importance of these compounds in natural resistance mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).

Decomposition Studies

Investigations into the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor underscore the potential for environmental remediation techniques that involve tert-butyl compounds, offering solutions for pollution control (Hsieh, Tsai, Chang, & Tsao, 2011).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVINVTWMFWHTFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

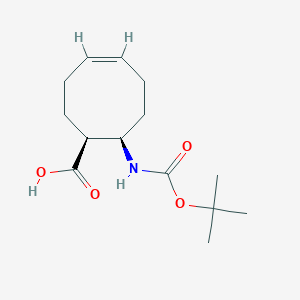

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)